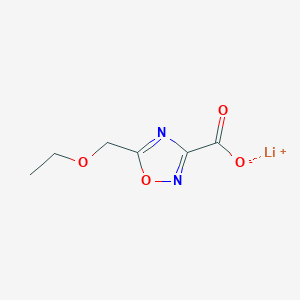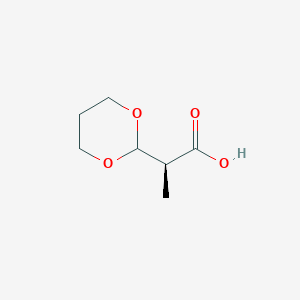![molecular formula C9H10F2O2 B2725405 8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid CAS No. 2378506-53-5](/img/structure/B2725405.png)
8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Degradation and Transformation
Research has focused on the biotransformation and environmental fate of fluorotelomer alcohols (FTOHs), which are structurally related to fluorinated spiro compounds. For instance, microbial transformation of 8:2 FTOH to perfluorocarboxylic acids (PFCAs), including perfluorooctanoic acid (PFOA), has been confirmed in soil and by soil bacteria isolates. This suggests a significant environmental interaction where such compounds degrade or transform, impacting microbial activity and soil chemistry (Liu et al., 2007).
Materials Science and Corrosion Inhibition
In the realm of materials science, the inhibitory properties of spirocyclopropane derivatives for protecting mild steel in acidic environments highlight the potential industrial applications of structurally similar compounds. This research demonstrates the value of such compounds in developing environmentally friendly corrosion inhibitors, with implications for extending the lifespan of metals in corrosive environments (Chafiq et al., 2020).
Analytical Chemistry and Environmental Monitoring
Further investigations have explored the determination and analysis of perfluorinated compounds in consumer products and environmental samples, underlining the importance of these compounds in pollution assessment and health risk analysis. Studies determining fluorotelomer alcohols in consumer products aim to understand their fate in indoor environments and potential exposure risks, providing critical data for environmental health studies (Liu et al., 2015).
properties
IUPAC Name |
8,8-difluorodispiro[2.0.34.13]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)7(1-2-7)8(9)3-5(4-8)6(12)13/h5H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCIZIWDBMOZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(F)F)CC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)



![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)

![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)



![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725340.png)
methanone](/img/structure/B2725343.png)
